This compound can be classified as:
The synthesis of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one can be approached through several methods, primarily involving the formation of the quinoline core followed by the introduction of the piperazine moiety.
The molecular structure of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one can be analyzed using various spectroscopic techniques:
The chemical reactivity of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one includes:
The mechanism of action for 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one is primarily related to its interaction with biological targets:
The compound's stability is influenced by environmental factors such as light and temperature, which may promote degradation or rearrangement.
1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one has potential applications in various fields:
Research has indicated that quinoline derivatives possess anticancer properties, potentially targeting specific cancer cell lines through mechanisms such as apoptosis induction.
This compound may serve as a lead structure for synthesizing more potent analogs aimed at specific therapeutic targets in drug development programs.
Synthetic routes to this hybrid scaffold prioritize late-stage introduction of the piperazine moiety to maximize modularity. Three principal strategies govern the linker formation between the quinolinone core and the piperazine ring:
Table 1: Linker Strategies for Quinolinone-Piperazine Hybrid Synthesis
| Linker Type | Synthetic Approach | Key Intermediate | Yield Range | Primary Challenge |
|---|---|---|---|---|
| Direct C-N Bond | Nucleophilic Aromatic Substitution (SNAr) | 7-Fluoro-1-methylquinolin-2(1H)-one | Low (<30%) | Requires strongly electron-deficient quinolinone core [2] |
| Methylene (-CH2-) | Reductive Amination or Alkylation | 3-(Chloromethyl)-1-methylquinolin-2(1H)-one | Moderate-High (45-75%) | Stability of chloromethyl intermediate [2] [3] |
| Ethylene (-CH2CH2-) | Alkylation of Piperazine | 2-(4-(Piperazin-1-yl)ethyl)-nitrobenzene | Moderate (50-65%) | Multi-step sequence requiring nitro reduction [2] |
The methylene linker strategy proves most reliable for synthesizing the target compound. A representative pathway involves:
Electron-deficient quinolinones allow direct SNAr with piperazine, but the 1-methylquinolin-2(1H)-one core lacks sufficient electrophilicity, rendering this route impractical for the target compound [2]. Ethylene-linked analogues require lengthier sequences starting from nitrophenyl precursors, followed by reduction and cyclization, offering lower overall efficiency [2].
Microwave irradiation significantly enhances efficiency during quinolinone core construction, particularly in thermally demanding cyclization steps. Traditional Gould-Jacobs or Conrad-Limpach reactions often require temperatures exceeding 200°C in high-boiling solvents like Dowtherm A or diphenyl ether, leading to decomposition and moderate yields (30-50%) [6]. Microwave reactors enable precise, rapid heating, reducing reaction times from hours to minutes and improving yields and purity.
This technology is crucial for accelerating structure-activity relationship (SAR) studies by rapidly generating diverse quinolinone cores prior to piperazine functionalization.
Although direct alkylation using chloromethyl intermediates dominates synthesis of the target compound (methylene linker), reductive amination is indispensable for synthesizing analogues with extended linkers or substituted piperazines. This strategy employs aldehyde-containing quinolinone precursors and substituted piperazines:
This method offers superior flexibility for introducing diverse N-substituted piperazines (e.g., 4-fluorophenylpiperazine, 4-benzylpiperazine) compared to direct alkylation, facilitating extensive SAR exploration [2] [3].
Transitioning from laboratory synthesis (gram-scale) to industrial production (kilogram-scale) of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one necessitates addressing solvent waste, purification bottlenecks, and cost-intensive reagents. Key optimization strategies include:
Table 2: Industrial Process Parameters for Target Compound Synthesis
| Process Step | Laboratory Scale Parameters | Optimized Industrial Parameters | Impact on Yield/Purity |
|---|---|---|---|
| Piperazine Alkylation | Solvent: DMF; Base: DIEA; Temp: 80°C; Time: 12h | Solvent: 2-Me-THF; Base: K₂CO₃; Temp: 65°C; Time: 6h | Yield: 68% → 82%; Purity: 92% → 98.5%; Solvent Recovery: <5% → 85% |
| Workup | Aqueous extraction; Silica gel chromatography | Continuous LLE; Salt crystallization (HCl/IPA/H₂O) | Recovery: 70% → 92%; Purity: 99.5%+; Chromatography eliminated |
| Waste Management | Piperazine disposal | Piperazine recovery (>90%) & reuse | Raw material cost reduced by 35%; E-factor* improved by 50% |
| Drying | Tray drying (60°C, vacuum) | Fluidized Bed Drying (N₂, 40°C) | Residual solvents: 1200 ppm → <300 ppm; Particle size control achieved |
*E-factor: kg waste / kg product [4] [5]
These optimizations collectively elevate overall yield from ~45% (laboratory multi-step) to >70% on multi-kilogram scale while meeting stringent ICH quality guidelines (Q3C, Q11).
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2